molecular formula C₂₃H₃₀N₈O B560063 Ribociclib CAS No. 1211441-98-3

Ribociclib

Cat. No. B560063
M. Wt: 434.54
InChI Key: RHXHGRAEPCAFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It belongs to the group of medicines called antineoplastics and interferes with the growth of cancer cells, which are eventually destroyed . It is used in combination with letrozole in patients with hormone receptor (HR)-positive, HER-2 negative advanced or metastatic breast cancer .


Synthesis Analysis

Ecofriendly methods have been reported for the synthesis of Ribociclib precursor. Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . A common structural building block, Ribociclib precursor, is produced in good yield through Buchwald coupling reaction .


Molecular Structure Analysis

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . Its molecular structure has been analyzed using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .


Chemical Reactions Analysis

Ribociclib undergoes various chemical reactions during its synthesis. For instance, hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO. Zinc metal was employed for Hydrodechlorination reaction along with the recommended solvent EtOH. DMAP catalyzed Ester hydrolysis reaction was performed using the recommended solvent EtOH instead of MeOH .


Physical And Chemical Properties Analysis

Ribociclib-loaded PLNs were prepared by solvent evaporation using the Box–Behnken design to optimize formulation variables. The ribociclib-loaded PLN was optimized in terms of particle size and encapsulation efficiency . DSC and thermogravimetric characterization showed the absence of a crystalline structure in the prepared PLNs, confirmed by FTIR .

Scientific Research Applications

  • Treatment of Advanced Solid Tumors and Lymphomas : Ribociclib showed promise in a Phase I study for patients with retinoblastoma protein (Rb+) advanced solid tumors or lymphomas. It demonstrated an acceptable safety profile, preliminary signs of clinical activity, and dose-dependent plasma exposure (Infante et al., 2016).

  • First Global Approval for Breast Cancer : It received global approval for the first-line treatment of advanced breast cancer in combination with an aromatase inhibitor, offering significant therapeutic potential (Syed, 2017).

  • Impact on Brain Tumors : Ribociclib's effectiveness in treating brain tumors is limited by the P-glycoprotein in the blood-brain barrier, but this can be reversed with the coadministration of elacridar. Additionally, human CYP3A4 can significantly metabolize ribociclib, influencing its bioavailability (Martínez-Chávez et al., 2019).

  • Bioavailability and Food Intake : Ribociclib's bioavailability is not affected by gastric pH changes or food intake, which can facilitate better patient compliance (Samant et al., 2017).

  • Potential for Pharmacokinetic Drug-Drug Interactions : Ribociclib is a substrate of ABCB1 and a potent inhibitor of ABCB1, ABCG2, and various CYP450 isoforms, indicating a high potential for drug-drug interactions. It also demonstrates a synergistic antiproliferative effect, potentially useful in novel anticancer strategies (Sorf et al., 2018).

  • Combination with Palliative Radiotherapy : Preliminary experiences indicate that ribociclib, combined with letrozole and palliative radiotherapy, can be effective for metastatic breast cancer, though its challenging toxicity profile warrants consideration (Meattini et al., 2018).

  • Mechanism of Action and Clinical Impact : Ribociclib's selectivity makes it an important partner for other targeted therapies, enhancing clinical activity of existing anticancer therapies and delaying treatment resistance without markedly increasing toxicity (Tripathy et al., 2017).

  • Pharmacokinetics and Pharmacodynamics in Pediatric Patients : In a phase I study, ribociclib demonstrated acceptable safety and pharmacokinetics in pediatric patients with various solid tumors. It achieved stable disease in some patients, supporting further investigation (Geoerger et al., 2017).

  • Overall Survival Benefit in Advanced Breast Cancer : Ribociclib, in combination with fulvestrant, showed a significant overall survival benefit for postmenopausal women with HR+/HER2- advanced breast cancer (Slamon et al., 2021).

Safety And Hazards

Ribociclib users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance; potential treatment combinations that might overcome these mechanisms are being explored . Prospective trials are ongoing to evaluate brain penetration and efficacy of ribociclib in the treatment of brain metastases .

properties

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021027
Record name Ribociclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ribociclib

CAS RN

1211441-98-3
Record name Ribociclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribociclib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribociclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13,600
Citations
GN Hortobagyi, SM Stemmer, HA Burris… - New England journal …, 2016 - Mass Medical Soc
… ribociclib dose of 600 mg per day on the basis of the results of a phase 1 study involving patients with advanced cancer. Ribociclib … , or discontinuation of ribociclib or letrozole for any …
Number of citations: 690 www.nejm.org
SA Im, YS Lu, A Bardia, N Harbeck… - New England journal …, 2019 - Mass Medical Soc
… We randomly assigned patients to receive either ribociclib or placebo in addition to endocrine therapy (goserelin and either a nonsteroidal aromatase inhibitor or tamoxifen). Overall …
Number of citations: 821 www.nejm.org
GN Hortobagyi, SM Stemmer, HA Burris… - … England Journal of …, 2022 - Mass Medical Soc
… After a median follow-up of 6.6 years, 181 deaths had occurred among 334 patients (54.2%) in the ribociclib group and 219 among 334 (65.6%) in the placebo group. Ribociclib plus …
Number of citations: 208 www.nejm.org
D Tripathy, A Bardia, WR Sellers - Clinical Cancer Research, 2017 - AACR
… of ribociclib and review preclinical and clinical data from phase I, II, and III trials of ribociclib … safety, tolerability, and clinical responses with ribociclib as a single agent or in combination …
Number of citations: 186 aacrjournals.org
DJ Slamon, P Neven, S Chia… - … england Journal of …, 2020 - Mass Medical Soc
… This analysis was based on 275 deaths: 167 among 484 patients (34.5%) receiving ribociclib and 108 among 242 (44.6%) receiving placebo. Ribociclib plus fulvestrant showed a …
Number of citations: 592 www.nejm.org
DA Yardley - Future Oncology, 2019 - Future Medicine
… of ribociclib was based on results from MONALEESA-2, a Phase III trial that evaluated the combination of ribociclib … relatively newer trials that are evaluating ribociclib in advanced HR+, …
Number of citations: 28 www.futuremedicine.com
YY Syed - Drugs, 2017 - Springer
… Ribociclib, in combination with an aromatase inhibitor, was … Ribociclib is undergoing further phase III investigations in … the milestones in the development of ribociclib leading to this first …
Number of citations: 82 link.springer.com
D Kwapisz - Breast cancer research and treatment, 2017 - Springer
… Recently, the FDA approved ribociclib in combination with an aromatase inhibitor as initial … approved the copackaging of ribociclib and letrozole tablets [19]. The ribociclib/letrozole co-…
Number of citations: 185 link.springer.com
D Tripathy, SA Im, M Colleoni, F Franke… - The Lancet …, 2018 - thelancet.com
… of CDKs 4 and 6 (ribociclib) in combination with endocrine therapy … This study shows that addition of ribociclib to an NSAI or … of patients treated with ribociclib plus endocrine therapy …
Number of citations: 821 www.thelancet.com
G Curigliano, PG Pardo, F Meric-Bernstam, P Conte… - The Breast, 2016 - Elsevier
… were observed following ribociclib treatment. Ribociclib and letrozole pharmacokinetic parameters were consistent with single-agent data. The ribociclib plus letrozole combination was …
Number of citations: 118 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.